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Compound of Interest

Compound Name: 4-iodo-1-(oxolan-3-yl)-1H-pyrazole

CAS No.: 1344092-28-9

Cat. No.: B3232671

Get Quote

CAS: 950176-27-9 | Molecular Formula: C₇H₉IN₂O | MW: 264.06 g/mol [1][2]

Part 1: Chemical Identity & Physicochemical
Grounding
Structural Analysis & Solubility Drivers
To predict and manipulate the solubility of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole, one must

deconstruct its molecular architecture.[2][3] Unlike its parent compound (4-iodopyrazole), this

derivative lacks a hydrogen bond donor (N-H), which fundamentally alters its solvation

thermodynamics.[2]

The Pyrazole Core (Aromatic/Polar): The nitrogen at position 2 (N2) retains a lone pair

capable of accepting hydrogen bonds, making the molecule receptive to polar protic solvents

(e.g., Methanol).

The Iodine Substituent (Lipophilic/Polarizable): The large, soft iodine atom at position 4

increases London dispersion forces. This enhances solubility in chlorinated solvents (DCM,

Chloroform) and polarizable aprotic solvents (DMSO).[2]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3232671#bc-rfq
https://www.chemscene.com/product/950176-27-9.html
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://www.benchchem.com/product/b3232671/docs?utm_src=pdf-body#solubility-profile-process-engineering-guide-4-iodo-1-oxolan-3-yl-1h-pyrazole
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://chemrxiv.org/doi/pdf/10.26434/chemrxiv-2025-6mpfm
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://pubchem.ncbi.nlm.nih.gov/compound/4-Iodo-3-_1H-pyrazol-1-yl_bromobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3232671?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


The Oxolan-3-yl (Tetrahydrofuran) Moiety: This saturated ether ring adds lipophilicity (

) while the ether oxygen acts as a weak hydrogen bond acceptor.[2][3] This "amphiphilic" tail
provides compatibility with ethers (THF, MTBE) and esters (Ethyl Acetate).[2]

Predicted Solubility Matrix
Based on structural analogs and calculated physicochemical properties (

, Dipole Moment).
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Solvent Class
Representative
Solvents

Predicted Solubility
Process
Implication

Polar Aprotic DMSO, DMF, DMAc High (>100 mg/mL)

Preferred for cross-

coupling reactions

(Suzuki,

Sonogashira).[2][3]

Chlorinated
Dichloromethane

(DCM), Chloroform
High (>100 mg/mL)

Excellent for

extraction and

transport; poor for

crystallization.[2][3]

Esters/Ethers
Ethyl Acetate, THF,

MTBE
High to Moderate

Ideal for reaction

workup and silica gel

chromatography

loading.[3]

Polar Protic
Methanol, Ethanol,

IPA

Moderate (Heating

req.)

Critical: Best

candidates for

recrystallization (high

T solubility, low

ambient solubility).[3]

Aliphatic HC
Hexane, Heptane,

Cyclohexane
Low / Insoluble

Use as an anti-solvent

to force precipitation.

[3]

Aqueous Water, PBS
Insoluble (<0.1

mg/mL)

The compound will

partition into the

organic phase during

biphasic workups.

Part 2: Experimental Protocols (Self-Validating
Systems)
Protocol A: Gravimetric Solubility Screen
Use this protocol to determine exact saturation limits for your specific batch.[2]
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Objective: Define the saturation point (

) in key process solvents.

Preparation: Weigh 50 mg of 4-iodo-1-(oxolan-3-yl)-1H-pyrazole into a 4 mL HPLC vial.

Titration: Add solvent in 100 µL increments at 25°C.

Agitation: Vortex for 30 seconds after each addition.

Observation:

Clear Solution: Soluble.[2][4][5] Calculate

.[2]

Turbid/Solid Persists: Continue addition.

Limit Test: If solid remains after 2.0 mL (Solubility < 25 mg/mL), heat to 50°C.

Dissolves on Heat: Potential crystallization solvent.[2]

Remains Solid: Anti-solvent candidate.[2]

Protocol B: Recrystallization Solvent Selection
The "Golden Triangle" method for purifying pyrazole intermediates.[2]

Logic: The N-substituted pyrazole often carries trace iodine or unreacted pyrazole impurities.[2]

A dual-solvent system is required.[2]

Primary Solvent (Dissolver): Isopropanol (IPA) or Ethyl Acetate.[2]

Anti-Solvent (Precipitator): Heptane.[2]

Workflow:

Dissolve crude solid in minimal hot IPA (

).
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Add hot Heptane dropwise until persistent turbidity is observed.

Add 1-2 drops of hot IPA to clear the solution.

Allow slow cooling to Room Temp

.

Validation: Check purity via HPLC; 4-iodopyrazole impurities usually stay in the mother

liquor.[2]

Part 3: Process Engineering & Visualizations
Solvent Decision Matrix for Synthesis
The solubility profile dictates the reaction medium for common downstream transformations

(e.g., C-C bond formation).[3]

Reaction Type?

Suzuki/Heck
(Pd-Catalyzed)

Lithiation/Grignard
(Metal-Halogen Exchange)

Extraction/Workup

1,4-Dioxane/Water
(High Solub. + Base)

Preferred

Anhydrous THF
(Cryogenic Solubility)

Required

DCM or EtOAc
(Phase Separation)

High Partition Coeff.

Click to download full resolution via product page

Figure 1: Decision matrix for solvent selection based on reaction type and compound solubility.

[2][3]

Solubility-Driven Purification Workflow
This diagram illustrates how to leverage the solubility differential between the product and

common impurities (iodine, inorganic salts).
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Crude Reaction Mixture
(Product + Salts + Catalyst)

1. Solvent Swap to EtOAc
2. Wash w/ Na2S2O3 (aq)

Aqueous Phase:
Removes Salts & Iodine

Partition

Organic Phase:
Contains Target Pyrazole

Partition

Concentrate & Crystallize
(IPA/Heptane)

Purification

Click to download full resolution via product page

Figure 2: Purification workflow leveraging the insolubility of the target in water and high

solubility in EtOAc.[2][3]

Part 4: Safety & Handling (SDS Highlights)
Inhalation Hazard: As a halogenated heterocycle, dust inhalation may cause respiratory

irritation.[3] Use a fume hood when handling the solid.[2]

Skin Absorption: High solubility in DMSO implies potential for transdermal transport.[2]

Double-gloving (Nitrile) is recommended when using polar aprotic solvents.[2]

Stability: 4-Iodopyrazoles are generally stable but can liberate iodine (

) upon prolonged exposure to light.[2] Store in amber vials at

.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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